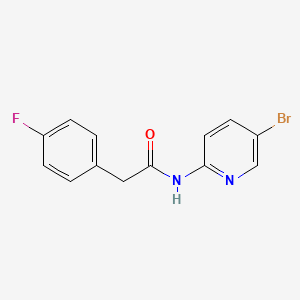

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a bromopyridine moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine and 4-fluoroaniline.

Acylation Reaction: The 4-fluoroaniline undergoes an acylation reaction with acetic anhydride to form 4-fluoroacetanilide.

Coupling Reaction: The 5-bromopyridine is then coupled with the 4-fluoroacetanilide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide

- N-(5-iodopyridin-2-yl)-2-(4-fluorophenyl)acetamide

- N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties

Biological Activity

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a brominated pyridine and a fluorinated phenyl group. Its molecular formula is C12H10BrFN2O, with a molecular weight of approximately 295.12 g/mol. This structure is significant for its role as an intermediate in synthesizing more complex pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly anti-inflammatory and anticancer properties. The compound's potential therapeutic applications arise from its ability to interact with specific biological pathways.

Anti-inflammatory Activity

The compound has been studied for its dual inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). These pathways are crucial in mediating inflammatory responses. In vitro studies suggest that compounds with similar structures can significantly inhibit these enzymes, leading to reduced tumor necrosis factor alpha (TNFα) release, which is pivotal in inflammatory diseases .

Anticancer Activity

This compound has shown promise in anticancer research. For instance, it has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Preliminary results indicate moderate cytotoxicity, with IC50 values suggesting potential efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its biological activity:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(5-bromopyridin-2-yl)acetamide | C7H7BrN2O | Lacks fluorine substitution | Moderate anti-inflammatory activity |

| N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide | C12H10ClFN2O | Chlorine instead of bromine | Enhanced anticancer properties |

| N-(5-bromopyridin-2-yl)-N-methylacetamide | C8H9BrN2O | Methyl substitution on nitrogen | Altered electronic properties affecting activity |

| 4-Fluoro-N-[5-(pyridin-3-yl)-thiazol-2-yl]acetamide | C11H9FN3OS | Incorporates thiazole | Different biological activity profile |

This table highlights how variations in halogen substitutions and additional functional groups can influence the chemical properties and biological activities of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing a broader context for understanding this compound:

- Inhibition Studies : Research has shown that related compounds exhibit varying degrees of inhibition against p38 MAPK and PDE4, suggesting that structural modifications can enhance or diminish anti-inflammatory effects .

- Cytotoxicity Evaluations : In vitro evaluations have demonstrated that certain derivatives possess significant cytotoxicity against cancer cell lines, indicating the potential for developing novel anticancer agents based on the acetamide scaffold .

- Antimicrobial Potential : Some studies have explored the antimicrobial properties of similar compounds, revealing promising results against both Gram-positive and Gram-negative bacteria, which may extend the therapeutic applications of this compound .

Properties

CAS No. |

932928-05-7 |

|---|---|

Molecular Formula |

C13H10BrFN2O |

Molecular Weight |

309.13 g/mol |

IUPAC Name |

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C13H10BrFN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18) |

InChI Key |

ODMOZPPJQULVRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.